3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-3-1-5(8-6)2-4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBJIXVKDCZBPF-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes exist to prepare 3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid. One common method involves the reaction of a suitable amine with diethyl oxalate, followed by cyclization under acidic conditions to form the pyrrolidine ring and finally oxidation to introduce the ketone group.
Industrial Production Methods: In industrial settings, this compound can be synthesized through the catalytic hydrogenation of a precursor compound followed by enzymatic conversion to improve yield and purity. The use of biocatalysts and optimized reaction conditions often leads to scalable and efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid undergoes various chemical reactions such as:
Oxidation: Oxidized using agents like potassium permanganate, yielding carboxylic acids.
Reduction: Reduced by reagents like sodium borohydride, forming alcohol derivatives.
Substitution: Substituted using halogens or other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic media, with reagents like halogen acids.
Major Products:
Oxidation products include higher carboxylic acids.
Reduction products are primarily alcohols.
Substitution reactions yield various halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid is valuable in multiple scientific fields:
Chemistry: Used as a building block in organic synthesis, especially in constructing complex heterocyclic structures.
Biology: Functions as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of various chemical products.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, mainly enzymes involved in metabolic pathways. It can act as an inhibitor or substrate, altering the enzyme activity and subsequently the metabolic flux. The ketone functional group plays a pivotal role in its reactivity, facilitating interactions with nucleophilic amino acid residues in the enzyme active sites.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (2S)-3-(5-Oxopyrrolidin-2-yl)propanoic acid
- Molecular Formula: C₇H₁₁NO₃
- Molecular Weight : 157.17 g/mol
- CAS Numbers :
- Key Features: A pyrrolidinone (5-oxopyrrolidine) ring fused to a propanoic acid moiety. Chiral center at the C2 position (S-configuration). Polar functional groups (carboxylic acid, ketone) enhance solubility in polar solvents.
Applications: Primarily utilized as a pharmaceutical intermediate or building block in drug design, leveraging its rigid pyrrolidinone scaffold for conformational control in target binding .
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below highlights key structural analogs and their distinguishing properties:
Key Differences in Properties and Reactivity
Pyrrolidinone vs. Dioxopyrrolidine: The target compound’s single ketone group (5-oxo) offers moderate reactivity compared to 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (), which has enhanced electrophilicity due to two ketones. This increases its utility in nucleophilic reactions but also raises toxicity risks .
Chirality and Bioactivity: The (S)-configuration in the target compound contrasts with racemic mixtures in analogs like 3-(5-oxopyrrolidin-2-yl)propanoic acid (). Enantiopure derivatives often exhibit superior binding specificity in drug-receptor interactions .
Aromatic vs. Aliphatic Substituents: Compounds like 13f () incorporate nitroaromatic and thioxothiazolidinone groups, enhancing π-π stacking and hydrogen bonding but reducing aqueous solubility. In contrast, the target compound’s aliphatic chain improves metabolic stability .
Biological Activity
3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid, also known as a pyrrolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for drug discovery, drawing from various research findings.
Structural Characteristics
The compound features a pyrrolidine ring and a propanoic acid moiety, which contribute to its unique biological properties. The presence of the oxopyrrolidine structure may enhance interactions with biological targets, leading to diverse pharmacological effects.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine ring, propanoic acid moiety | Potential cytotoxicity, enzyme interactions |
| L-Aspartic Acid | Amino acid backbone | Neurotransmitter role |
| Pyrrolidine Derivatives | Pyrrolidine ring | Antimicrobial properties |
Cytotoxicity and Enzyme Interactions
Predictive models indicate that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have shown that such derivatives can interact with metabolic enzymes, potentially influencing drug metabolism and efficacy .
Antioxidant Activity
Research has demonstrated that derivatives of 5-oxopyrrolidine exhibit significant antioxidant properties. For instance, compounds containing a free carboxylic moiety were identified as having strong reducing properties in DPPH radical scavenging assays. This suggests that this compound may also possess antioxidant capabilities, making it a candidate for further exploration in oxidative stress-related conditions .
Case Studies
- Antioxidant Screening : A study screened various 5-oxopyrrolidine derivatives for their antioxidant activity using the DPPH method. Results indicated that compounds with carboxylic groups demonstrated higher antioxidant effects compared to standard antioxidants like ascorbic acid .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of pyrrolidine derivatives on cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents .
Implications for Drug Discovery
The structural complexity of this compound positions it as a promising lead compound in drug development. Its potential interactions with biological targets could pave the way for novel therapeutic agents aimed at treating cancer and other diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
